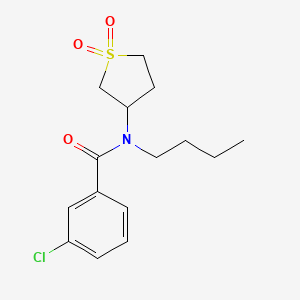

N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Description

N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic benzamide derivative characterized by a 3-chlorobenzamide core, an N-butyl substituent, and a 1,1-dioxidotetrahydrothiophen-3-yl group. Its synthesis likely involves coupling 3-chlorobenzoyl chloride with a substituted amine (e.g., N-butyl-1,1-dioxidotetrahydrothiophen-3-amine), following protocols analogous to those described for related benzamides .

The chloro substituent at position 3 may influence electronic properties and steric interactions, while the N-butyl chain could modulate lipophilicity and membrane permeability.

Properties

IUPAC Name |

N-butyl-3-chloro-N-(1,1-dioxothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3S/c1-2-3-8-17(14-7-9-21(19,20)11-14)15(18)12-5-4-6-13(16)10-12/h4-6,10,14H,2-3,7-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXVZPQSXVQCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps One common approach starts with the preparation of the 3-chlorobenzoyl chloride, which is then reacted with N-butylamine to form N-butyl-3-chlorobenzamideThis can be achieved by reacting the intermediate with a suitable sulfone reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to enhance the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a more reduced state.

Substitution: The chlorine atom in the benzamide core can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive agent, with applications in drug discovery and development.

Medicine: Its structure suggests potential pharmacological activity, making it a candidate for further investigation in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved may include inhibition or activation of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structural analogs and their distinguishing features:

*Calculated based on molecular formula.

Chloro vs. Fluoro/Amino Substituents

- Chlorine’s larger atomic radius could also introduce steric hindrance, affecting target engagement.

- In contrast, 2-fluoro substituents (e.g., ) are smaller and may improve metabolic stability without significantly altering electronic properties.

N-Substituent Comparisons

- The N-butyl chain in the target compound likely increases lipophilicity compared to N-benzyl (as in ) or smaller groups. This could enhance cell permeability, a critical factor noted in benzamide-based HAT inhibitors .

- Longer acyl chains (e.g., tetradecanoylamino in ) correlate with higher histone acetyltransferase (HAT) inhibitory activity (79% vs. 68% for anacardic acid). However, shorter chains like butyl may reduce activity unless compensated by other substituents .

Sulfone and Polar Groups

Functional Insights from Related Benzamides

- HAT Modulation: Benzamides with long acyl chains (e.g., tetradecanoylamino in ) show potent HAT inhibition, while others (e.g., CTB in ) activate p300 HAT. The target compound’s activity remains uncharacterized, but its N-butyl chain may position it between short-chain (low activity) and long-chain (high activity) derivatives.

- Metal Coordination : The N,O-bidentate directing group in suggests that similar benzamides could participate in metal-catalyzed reactions, though the target compound’s sulfone group may alter coordination preferences.

Biological Activity

N-butyl-3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a compound of significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by data tables and research findings.

The synthesis of this compound typically involves the reaction of 4-methylbenzoic acid with N-butylamine, followed by the introduction of the sulfone group via oxidation with m-chloroperoxybenzoic acid (m-CPBA) . The compound's molecular formula is , and it has a molecular weight of 348.85 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.85 g/mol |

| CAS Number | 880785-23-9 |

| Density | Not Available |

| Boiling Point | Not Available |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The sulfone group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it has been found to inhibit cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549), highlighting its possible role in cancer therapeutics .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress-induced neuronal damage in vitro, which could be beneficial for conditions such as Alzheimer's disease . The mechanism involves reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL against multiple strains .

- Cancer Cell Apoptosis : Research conducted at the University of Manchester demonstrated that treatment with this compound led to a 50% reduction in cell viability in MCF-7 cells after 48 hours at a concentration of 25 µM .

- Neuroprotection : A recent study indicated that pre-treatment with this compound significantly reduced neuronal death in models of oxidative stress by approximately 40% compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.